
2-Methyl-6-phenylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-metil-6-fenilquinolina-3-carboxílico es un compuesto orgánico con la fórmula molecular C17H13NO2. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-metil-6-fenilquinolina-3-carboxílico generalmente implica reacciones orgánicas de múltiples pasos. Un método común es la reacción de Pfitzinger, que involucra la condensación de isatina con una metil cetona arilo en presencia de una base. Esta reacción forma el núcleo de quinolina, que luego se puede funcionalizar aún más para introducir el grupo ácido carboxílico .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas a escala de laboratorio. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, los principios de química verde a menudo se aplican para minimizar los residuos y reducir el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-metil-6-fenilquinolina-3-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados del ácido quinolina-3-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3) en condiciones ácidas o básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácido quinolina-3-carboxílico, mientras que la reducción puede producir quinolina-3-metanol .
Aplicaciones Científicas De Investigación
El ácido 2-metil-6-fenilquinolina-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-metil-6-fenilquinolina-3-carboxílico depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas y receptores, para ejercer sus efectos. Las vías exactas involucradas pueden variar, pero a menudo incluyen la inhibición o activación de procesos bioquímicos específicos .
Compuestos similares:
Ácido quinolina-3-carboxílico: Carece de los grupos metil y fenil, lo que da como resultado diferentes propiedades químicas.
Ácido 2-metilquinolina-3-carboxílico: Estructura similar pero sin el grupo fenil.
Ácido 6-fenilquinolina-3-carboxílico: Estructura similar pero sin el grupo metil.
Unicidad: El ácido 2-metil-6-fenilquinolina-3-carboxílico es único debido a la presencia de ambos grupos metil y fenil, que pueden influir en su reactividad e interacciones con otras moléculas.
Comparación Con Compuestos Similares
Quinoline-3-carboxylic acid: Lacks the methyl and phenyl groups, resulting in different chemical properties.
2-Methylquinoline-3-carboxylic acid: Similar structure but without the phenyl group.
6-Phenylquinoline-3-carboxylic acid: Similar structure but without the methyl group.
Uniqueness: 2-Methyl-6-phenylquinoline-3-carboxylic acid is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-methyl-6-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)10-14-9-13(7-8-16(14)18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
Clave InChI |
FBSQRIXNJVUFQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=C(C=CC2=N1)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


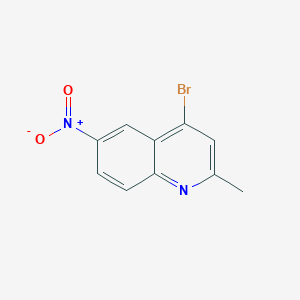

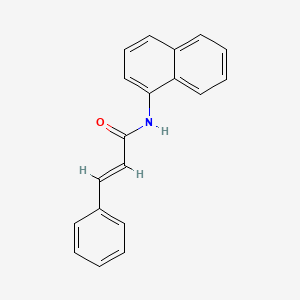




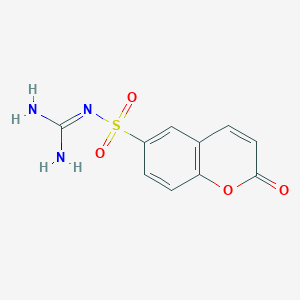
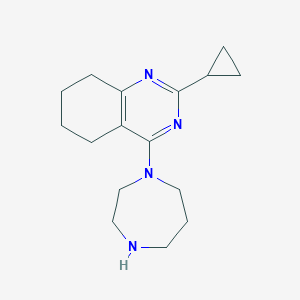

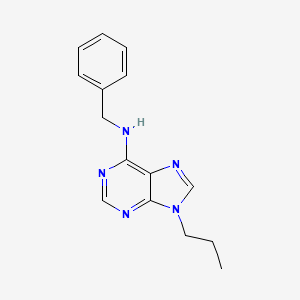

![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
